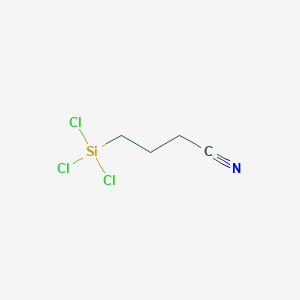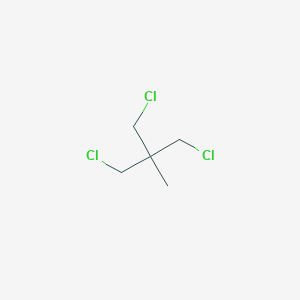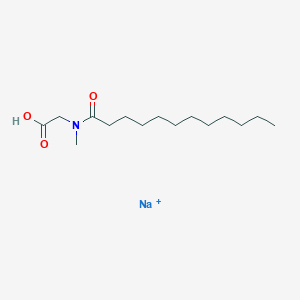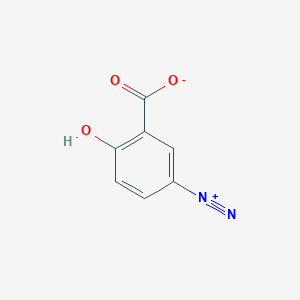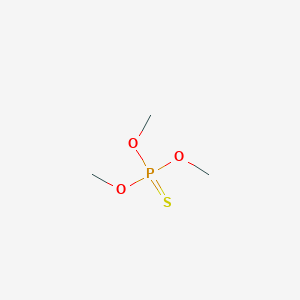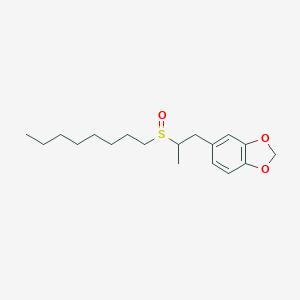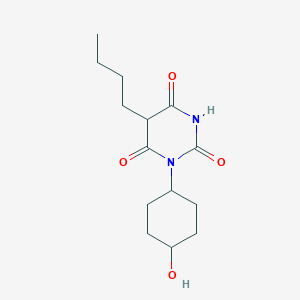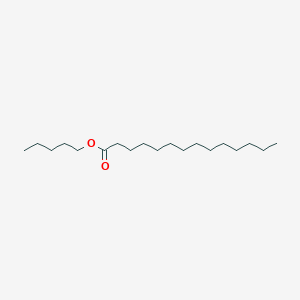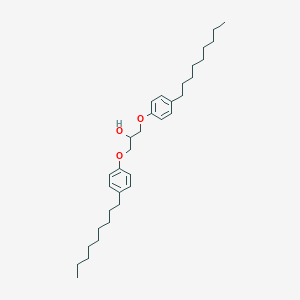
1,3-Bis(4-nonylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-nonylphenoxy)-2-propanol, also known as NP-9, is a nonionic surfactant that has been widely used in various industrial and commercial applications. It is synthesized by the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. NP-9 has been extensively studied for its potential use in scientific research due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol is not fully understood, but it is believed to interact with the hydrophobic regions of cell membranes and disrupt their structure and function. 1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to affect the fluidity and permeability of cell membranes, which can alter cellular processes such as signal transduction and transport.
Effets Biochimiques Et Physiologiques
1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to have both biochemical and physiological effects. It can affect the activity of enzymes and alter the expression of genes involved in lipid metabolism. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been shown to affect the growth and development of organisms, such as fish and amphibians. However, the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(4-nonylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a nonionic surfactant, which means it does not have a charge and does not interact with charged molecules. This makes it useful for solubilizing hydrophobic compounds, such as drugs and lipids. 1,3-Bis(4-nonylphenoxy)-2-propanol is also stable over a wide range of pH and temperature conditions.
However, there are also limitations to the use of 1,3-Bis(4-nonylphenoxy)-2-propanol in lab experiments. It can be toxic to some organisms, and its effects on human health are not well understood. 1,3-Bis(4-nonylphenoxy)-2-propanol can also interfere with some analytical techniques, such as mass spectrometry, due to its high molecular weight.
Orientations Futures
There are several future directions for the study of 1,3-Bis(4-nonylphenoxy)-2-propanol. One area of research is the development of new drug delivery systems using 1,3-Bis(4-nonylphenoxy)-2-propanol as a solubilizing agent. Another area of research is the study of the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health and the environment. Further studies are needed to determine the toxicity of 1,3-Bis(4-nonylphenoxy)-2-propanol and its potential impact on ecosystems. Additionally, the mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol needs to be further elucidated to better understand its effects on cell membranes and cellular processes.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-nonylphenoxy)-2-propanol involves the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. The reaction is carried out under alkaline conditions, and the resulting product is purified by distillation and filtration. The yield of 1,3-Bis(4-nonylphenoxy)-2-propanol depends on the reaction conditions, such as the temperature, reaction time, and the ratio of reactants.
Applications De Recherche Scientifique
1,3-Bis(4-nonylphenoxy)-2-propanol has been used in various scientific research applications, such as in the study of protein-lipid interactions, membrane biophysics, and drug delivery systems. It has been shown to interact with cell membranes and affect their fluidity and permeability. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been used as a solubilizing agent for hydrophobic compounds, such as drugs and lipids.
Propriétés
Numéro CAS |
14569-71-2 |
|---|---|
Nom du produit |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Formule moléculaire |
C33H52O3 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
1,3-bis(4-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C33H52O3/c1-3-5-7-9-11-13-15-17-29-19-23-32(24-20-29)35-27-31(34)28-36-33-25-21-30(22-26-33)18-16-14-12-10-8-6-4-2/h19-26,31,34H,3-18,27-28H2,1-2H3 |
Clé InChI |
GZHMCMAVIFKXEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Autres numéros CAS |
14569-71-2 |
Synonymes |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



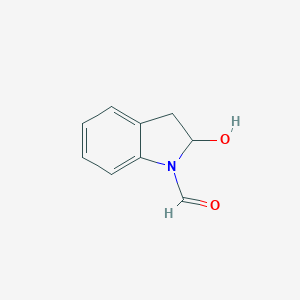
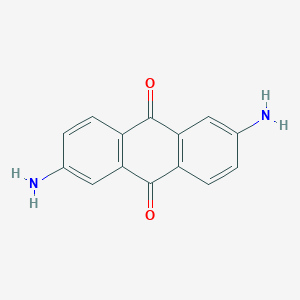
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
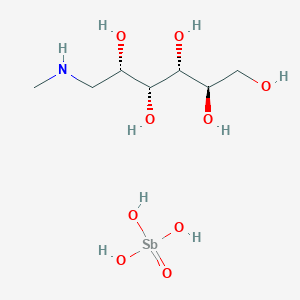
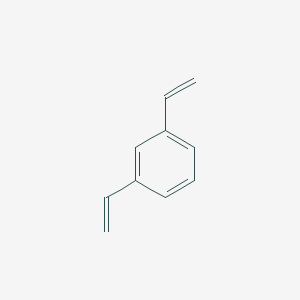
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
